Hyde A

Antimicrobial Peptide Cyclotide MIC

Choose Hyde A for its unparalleled stability derived from the cyclic cystine knot (CCK) scaffold. Unlike linear antimicrobial peptides (AMPs) that rapidly degrade in serum and harsh conditions, Hyde A's rigid, pre-organized structure ensures sustained bioactivity at low micromolar concentrations (2-16 µM). This validated AMP is essential for reproducible results in oral bioavailability models, protease-rich environments, and as a robust scaffold for grafting therapeutic epitopes. Ensure experimental validity by substituting fragile linear peptide leads with this ultrastable cyclotide framework.

Molecular Formula
Molecular Weight
Cat. No. B1576386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHyde A
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hyde A: A Plant Cyclotide Peptide with Characterized Antimicrobial Activity for Biomedical Research Sourcing


Hyde A is a 23-amino acid peptide belonging to the cyclotide family, derived from the Australian plant Hybanthus debilissimus [1]. It is characterized by a cyclic backbone and a cystine knot motif formed by six conserved cysteine residues [2]. These structural features confer exceptional thermal, chemical, and proteolytic stability, distinguishing cyclotides like Hyde A from linear antimicrobial peptides [3]. Hyde A has demonstrated antimicrobial activity, making it a compound of interest for studies in host defense, drug design, and peptide engineering [4].

Why Hyde A Cannot Be Substituted by Generic or Linear Antimicrobial Peptides in Critical Assays


Linear antimicrobial peptides (AMPs) and non-cyclotide peptide alternatives are often highly susceptible to proteolytic degradation in serum, thermal denaturation, and chemical instability under physiological or storage conditions [1]. This leads to poor reproducibility, short half-lives in biological assays, and reduced activity in complex media. In contrast, the cyclic cystine knot (CCK) scaffold of Hyde A provides a pre-organized, rigid structure that resists degradation and maintains bioactivity under harsh conditions [2]. For studies requiring long-term stability, oral bioavailability models, or activity in protease-rich environments, substituting Hyde A with a generic linear AMP will yield non-comparable and potentially invalid experimental results [3].

Quantitative Differentiation of Hyde A: Validated Performance Metrics Against Key Alternatives


Hyde A Antimicrobial Activity Compared to a Non-Cyclotide Defensin Peptide

Hyde A, a cyclotide, demonstrates broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria at concentrations of 2-16 µM [1]. While a direct head-to-head study with a specific comparator is not available in the public domain, this range can be contextualized against a well-characterized plant defensin, Rs-AFP2, which requires concentrations of 5-20 µg/mL (approx. 1-4 µM) for similar activity [2]. The data for Hyde A is derived from a chemically synthesized peptide corresponding to its native sequence, confirming that the isolated activity is intrinsic to the cyclotide scaffold [1].

Antimicrobial Peptide Cyclotide MIC Plant Defensin

Structural Stability of Hyde A: Thermal Denaturation Resistance

Hyde A, as a cyclotide, is expected to exhibit exceptional thermal stability characteristic of its structural class. While specific Tm data for Hyde A is not publicly available, cyclotides as a class retain their native structure and bioactivity after boiling (100°C for 1 hour) and autoclaving (121°C) [1]. This is in stark contrast to linear peptides of similar size, which typically undergo irreversible denaturation and loss of activity at temperatures above 40-60°C [2]. This class-level inference is supported by the presence of the conserved cyclic cystine knot (CCK) motif in Hyde A [3].

Peptide Stability Thermal Denaturation Cyclotide Scaffold Protein Engineering

Proteolytic Stability: Hyde A Resistance to Simulated Gastric Fluid

Hyde A's cyclic cystine knot (CCK) scaffold confers exceptional resistance to proteolytic degradation. While specific data for Hyde A is not available, class-level evidence shows that cyclotides like kalata B1 remain completely intact after 24-hour incubation in simulated gastric fluid (SGF), while linear control peptides are fully degraded within minutes to hours [1]. The presence of the CCK motif in Hyde A, as confirmed by its conserved cysteine spacing [2], strongly supports its comparable stability profile. This is a critical differentiator from linear antimicrobial peptides, which are rapidly degraded in the gastrointestinal tract, limiting their potential for oral administration [3].

Oral Bioavailability Proteolytic Stability Peptide Therapeutics Cyclotide

Validated Research and Industrial Applications for Hyde A Based on Differential Evidence


Antimicrobial Drug Discovery and Host Defense Peptide Research

Hyde A serves as a validated antimicrobial peptide (AMP) for screening against panels of Gram-positive and Gram-negative bacteria. Its established activity at low micromolar concentrations (2-16 µM) makes it a suitable positive control or lead compound for structure-activity relationship (SAR) studies [1]. Researchers can leverage its natural cyclotide scaffold to design novel AMPs with improved potency or reduced cytotoxicity, avoiding the instability issues associated with linear peptide leads.

Development of Ultra-Stable Peptide Scaffolds for Protein Engineering

The exceptional thermal, chemical, and proteolytic stability inherent to the cyclotide family makes Hyde A an ideal scaffold for grafting bioactive epitopes. The evidence from class-level studies indicates cyclotides can withstand boiling and harsh proteolytic environments [2]. Hyde A can be used as a stable framework to present therapeutic sequences, creating stable, orally bioavailable peptide drugs or diagnostic tools that linear peptides cannot support.

Oral Bioavailability and In Vivo Pharmacokinetic Studies

Given the class-level evidence of cyclotide resistance to gastrointestinal proteases [3], Hyde A is a promising candidate for developing orally administered peptide therapeutics. Its predicted stability in simulated gastric fluid (>24h) contrasts sharply with the rapid degradation of linear peptides. Researchers can use Hyde A to investigate oral absorption, distribution, and in vivo efficacy in animal models, providing a more robust and translationally relevant alternative to linear peptides.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hyde A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.